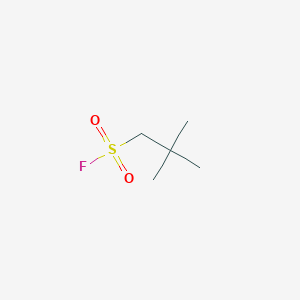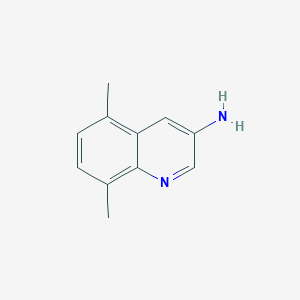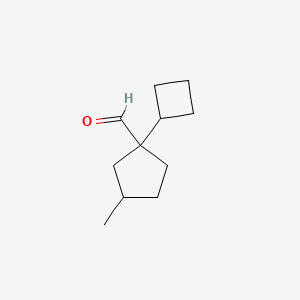
1-Cyclobutyl-3-methylcyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-3-methylcyclopentane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclobutyl group and a methyl group attached to a cyclopentane ring, with an aldehyde functional group at the first carbon of the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-3-methylcyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a cyclopentane derivative, the introduction of a cyclobutyl group can be achieved through a series of substitution reactions. The aldehyde group can then be introduced via oxidation of the corresponding alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the cyclization and substitution reactions. The oxidation step to introduce the aldehyde group can be carried out using oxidizing agents like chromium trioxide or potassium permanganate.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-3-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclobutyl and methyl groups can undergo substitution reactions with halogens or other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products:
Oxidation: 1-Cyclobutyl-3-methylcyclopentane-1-carboxylic acid.
Reduction: 1-Cyclobutyl-3-methylcyclopentane-1-methanol.
Substitution: Various substituted cyclopentane derivatives depending on the reagents used.
Scientific Research Applications
1-Cyclobutyl-3-methylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-3-methylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclobutyl and methyl groups may influence the compound’s hydrophobic interactions and binding affinity with target molecules.
Comparison with Similar Compounds
Cyclopentane: A simpler cycloalkane with a five-membered ring.
Cyclohexane: A six-membered ring cycloalkane with similar chemical properties.
Cyclobutylcyclopentane: A compound with a cyclobutyl group attached to a cyclopentane ring but lacking the aldehyde group.
Uniqueness: 1-Cyclobutyl-3-methylcyclopentane-1-carbaldehyde is unique due to the presence of both a cyclobutyl group and an aldehyde functional group on the cyclopentane ring
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-cyclobutyl-3-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-9-5-6-11(7-9,8-12)10-3-2-4-10/h8-10H,2-7H2,1H3 |
InChI Key |
HPDQUMOLHUWQIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(C=O)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


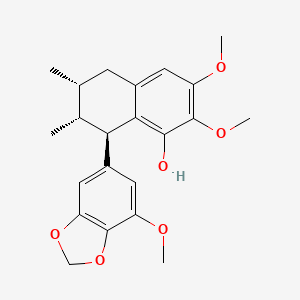
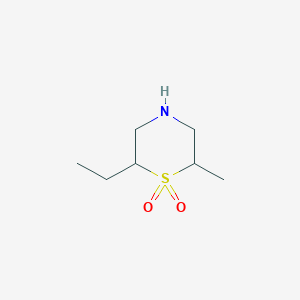

![2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13252721.png)
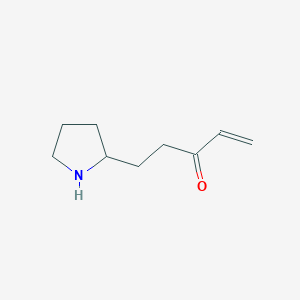
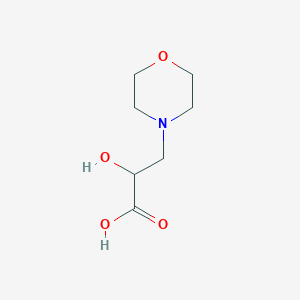
![Ethyl[(3-methoxy-1,2-thiazol-5-yl)methyl]amine](/img/structure/B13252731.png)
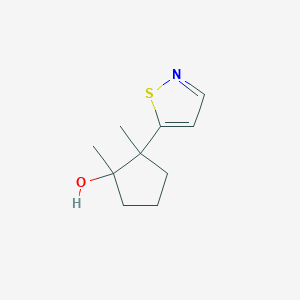
![tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate](/img/structure/B13252749.png)
![N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B13252753.png)
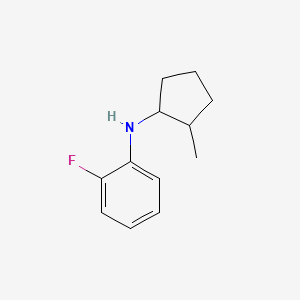
![7-Methyl-2,5,7-triazaspiro[3.4]octane-6,8-dione](/img/structure/B13252762.png)
